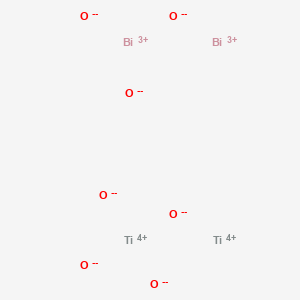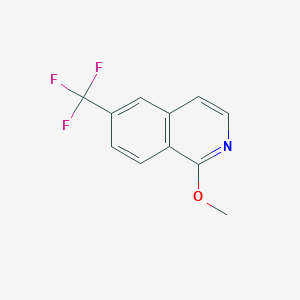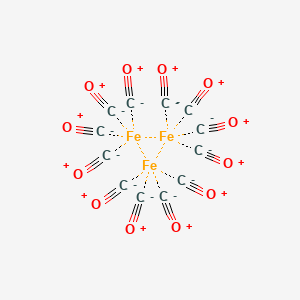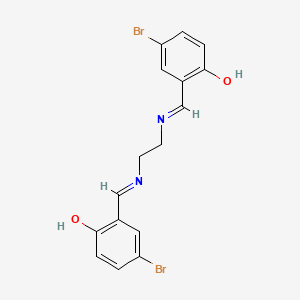
nickel bis(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel bis(dihydrogen phosphate) is an inorganic compound with the molecular formula Ni(H₂PO₄)₂. It is also known as phosphoric acid, nickel(2+) salt (2:1). This compound is characterized by its unique chemical structure, which includes nickel ions coordinated with dihydrogen phosphate groups. It has a molecular weight of 252.67 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel bis(dihydrogen phosphate) can be synthesized through various methods. One common approach involves the reaction of nickel chloride with phosphoric acid under controlled conditions. The reaction typically proceeds as follows: [ \text{NiCl}_2 + 2 \text{H}_3\text{PO}_4 \rightarrow \text{Ni(H}_2\text{PO}_4\text{)}_2 + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, nickel bis(dihydrogen phosphate) is often produced using a hydrothermal synthesis method. This involves the reaction of nickel nitrate hexahydrate with ammonium phosphate dibasic under high temperature and pressure conditions. The hydrothermal method ensures high purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Nickel bis(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel phosphate.
Reduction: Under reducing conditions, it can be converted to nickel phosphide.
Substitution: It can participate in substitution reactions with other metal ions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are commonly used.
Substitution: Metal salts such as sodium or potassium salts are used in substitution reactions.
Major Products Formed:
Oxidation: Nickel phosphate.
Reduction: Nickel phosphide.
Substitution: Various metal phosphates depending on the substituting metal
Aplicaciones Científicas De Investigación
Nickel bis(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of nickel phosphides, which are important catalysts in hydrogen evolution reactions.
Biology: It is studied for its potential use in biological systems, particularly in enzyme immobilization.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of flame retardants and as a component in supercapacitors
Mecanismo De Acción
The mechanism by which nickel bis(dihydrogen phosphate) exerts its effects is primarily through its ability to coordinate with other molecules. In catalysis, for example, the nickel ions can facilitate electron transfer processes, enhancing the efficiency of catalytic reactions. The dihydrogen phosphate groups can also participate in hydrogen bonding, stabilizing the compound in various environments .
Comparación Con Compuestos Similares
Nickel Phosphate (Ni₃(PO₄)₂): Unlike nickel bis(dihydrogen phosphate), nickel phosphate has a different stoichiometry and is used primarily in different applications such as ceramics and pigments.
Nickel Phosphide (Ni₂P): This compound is a key catalyst in hydrogen evolution reactions, similar to nickel bis(dihydrogen phosphate), but it has different electronic properties and catalytic efficiencies.
Nickel Sulfate (NiSO₄): Used in electroplating and as a precursor for other nickel compounds, it differs significantly in its chemical behavior and applications
Uniqueness: Nickel bis(dihydrogen phosphate) is unique due to its specific coordination chemistry and its ability to participate in a wide range of chemical reactions. Its applications in catalysis and materials science make it a valuable compound for both research and industrial purposes.
Propiedades
Número CAS |
18718-11-1 |
|---|---|
Fórmula molecular |
H2NiO4P+ |
Peso molecular |
155.681 g/mol |
Nombre IUPAC |
dihydrogen phosphate;nickel(2+) |
InChI |
InChI=1S/Ni.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-1 |
Clave InChI |
OLYKGFYCSAJGKT-UHFFFAOYSA-M |
SMILES canónico |
OP(=O)(O)[O-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


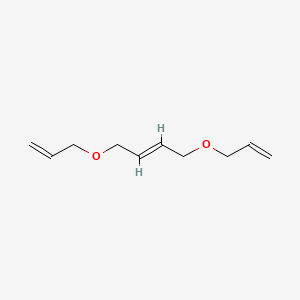
![Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1144139.png)
